![molecular formula C12H14N2 B3159507 [2-methyl-6-(1H-pyrrol-1-yl)phenyl]methanamine CAS No. 862595-58-2](/img/structure/B3159507.png)
[2-methyl-6-(1H-pyrrol-1-yl)phenyl]methanamine
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “[2-methyl-6-(1H-pyrrol-1-yl)phenyl]methanamine” can be inferred from its name. It likely contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), attached to a methanamine group (a carbon atom bonded to an amine group, -NH2), which is further attached to a 2-methyl-1H-pyrrol-1-yl group .Aplicaciones Científicas De Investigación
Antibacterial Activity
[2-methyl-6-(1H-pyrrol-1-yl)phenyl]methanamine: derivatives have been investigated for their antibacterial properties. In a recent study, a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides was synthesized and evaluated. These compounds exhibited appreciable action against dihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes. Some of them also demonstrated strong antibacterial and antitubercular properties . These findings suggest potential applications in combating bacterial infections.
Metal Complexes
The Schiff base ligand N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM) , derived from [2-methyl-6-(1H-pyrrol-1-yl)phenyl]methanamine , has been used to prepare Cu(II) and Co(II) metal complexes. These complexes may find applications in catalysis, materials science, or bioinorganic chemistry .
Antifungal Activity
While not directly studied for antifungal activity, understanding the structural features of [2-methyl-6-(1H-pyrrol-1-yl)phenyl]methanamine derivatives can inform future investigations. For instance, the electrostatic properties of related indazole compounds were found to influence antifungal activity .
Anti-proliferative Activity
Although specific data on [2-methyl-6-(1H-pyrrol-1-yl)phenyl]methanamine is scarce, related compounds have been evaluated for anti-proliferative effects. Further research could explore its potential in cancer therapy .
Other Biological Activities
The synthesis and characterization of [2-methyl-6-(1H-pyrrol-1-yl)phenyl]methanamine derivatives may reveal additional biological activities. For instance, one compound showed promising properties in terms of accurate mass and NMR spectroscopy .
Direcciones Futuras
The future directions for research on “[2-methyl-6-(1H-pyrrol-1-yl)phenyl]methanamine” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the biological activities of similar compounds, it may be worthwhile to investigate its potential therapeutic applications .
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with a pyrrolidine ring, such as this one, have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
Pyrrolidine derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Biochemical Pathways
Pyrrole and its derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds with a pyrrole subunit have been reported to exhibit potent anticancer activities, suggesting that [2-methyl-6-(1h-pyrrol-1-yl)phenyl]methanamine may have similar effects .
Propiedades
IUPAC Name |
(2-methyl-6-pyrrol-1-ylphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-10-5-4-6-12(11(10)9-13)14-7-2-3-8-14/h2-8H,9,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWKUNWXKUOZBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=CC=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-methyl-6-(1H-pyrrol-1-yl)phenyl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



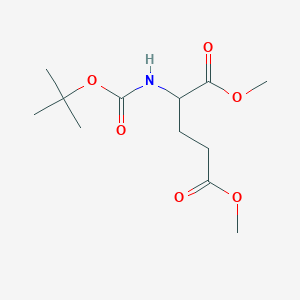
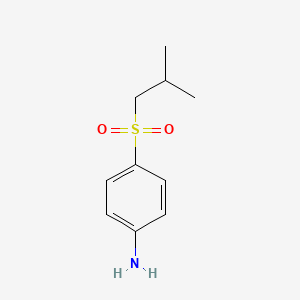
![5-[(4-Methoxyphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B3159436.png)
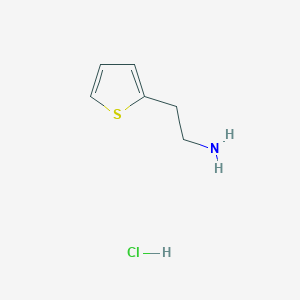
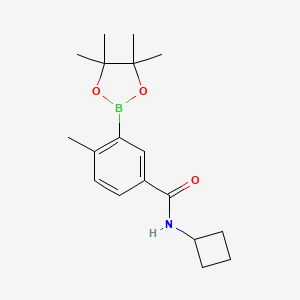


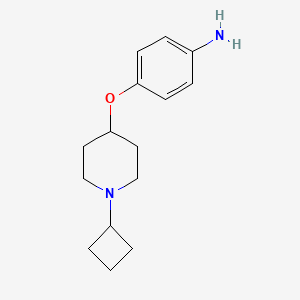

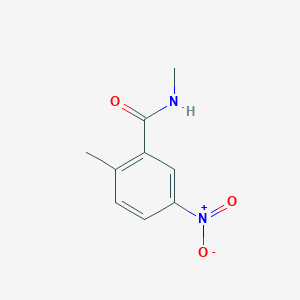



![1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B3159535.png)